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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of

AMG 837 calcium hydrate, a potent and selective partial agonist of the G protein-coupled

receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). AMG 837 has been

investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to

enhance glucose-stimulated insulin secretion.[1][2][3][4] This document summarizes key

quantitative data, details experimental protocols for its characterization, and provides visual

representations of its mechanism of action and experimental workflows.

Core Pharmacological Data
The in vitro activity of AMG 837 has been characterized through a variety of biochemical and

cell-based assays. These studies have consistently demonstrated its high potency and partial

agonism at the GPR40 receptor.[1][2][4][5]

Table 1: Potency (EC50) of AMG 837 in Functional
Assays
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Assay Type
Cell
Line/Syste
m

Species EC50 (nM) Notes Reference

GTPγS

Binding

A9_GPR40

cell

membranes

Human 1.5 ± 0.1

Measures G

protein

activation.

[1][5]

Inositol

Phosphate

Accumulation

A9_GPR40

cell line
Human 7.8 ± 1.2

Measures

downstream

signaling.

[1][5]

Calcium

(Ca2+) Flux

CHO cells

expressing

GPR40

Human 13

Measured

using an

aequorin

reporter.

[6]

Calcium

(Ca2+) Flux

Aequorin

Assay (0.01%

HSA)

Human
12 ± 1 (from

graph)

Potency is

significantly

reduced by

serum

albumin.

[1]

Calcium

(Ca2+) Flux

Aequorin

Assay

(0.625%

HSA)

Human 210 ± 12

16-fold

rightward

shift in

potency.

[1][2]

Calcium

(Ca2+) Flux

Aequorin

Assay (100%

Human

Serum)

Human 2,140 ± 310

~180-fold

rightward

shift in

potency.

[1][2]

Insulin

Secretion

Isolated

primary

mouse islets

Mouse 142 ± 20

Glucose-

dependent

insulin

secretion.

[1][2]

GPR40

Agonism
Not specified Rat 23 [6]
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GPR40

Agonism
Not specified Mouse 13 [6]

Table 2: Binding Affinity and Selectivity of AMG 837
Parameter Value Method Notes Reference

Binding Affinity

(Kd)

[³H]AMG 837 3.6 nM

Saturation

binding in A9 cell

membranes

Demonstrates

high-affinity

binding to the

GPR40 receptor.

[7]

Selectivity

GPR41, GPR43,

GPR120

> 10,000 nM

(EC50)
Not specified

Highly selective

over other free

fatty acid

receptors.

[6]

α2-adrenergic

receptor
3 µM (IC50)

External panel of

64 receptors

Weak inhibition

observed.
[6]

Plasma Protein

Binding

Human Plasma 98.7% bound
Incubation with

human plasma

Extensive

binding to

plasma proteins,

primarily

albumin.

[1][2]

AMG 837 is characterized as a partial agonist, meaning it does not elicit the maximal possible

response from the GPR40 receptor, even at saturating concentrations.[1][2] When compared to

the endogenous full agonist docosahexaenoic acid (DHA), AMG 837's maximal activity was

observed to be approximately 85% of that of DHA in aequorin assays under high receptor

expression conditions.[1][6] In plasmid titration experiments with decreasing receptor
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expression, the partial agonism of AMG 837 becomes more pronounced, with its maximal

response being 40%, 20%, and 10% of DHA's effect.[1][2]

Signaling Pathway of AMG 837 at the GPR40
Receptor
AMG 837 activates the GPR40 receptor, which is coupled to the Gαq class of G proteins.[1][5]

This initiates a downstream signaling cascade that results in the potentiation of glucose-

stimulated insulin secretion from pancreatic β-cells.
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Click to download full resolution via product page

GPR40 signaling pathway activated by AMG 837.

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

[35S]-GTPγS Binding Assay
This biochemical assay measures the activation of G proteins by the GPR40 receptor upon

agonist binding.

Membrane Preparation: Cell membranes are prepared from an A9 cell line stably

overexpressing human GPR40 (A9_GPR40).[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://www.benchchem.com/product/b15606554?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mixture: Membranes are incubated with varying concentrations of AMG 837 in the

presence of [35S]-GTPγS.

Antibody Capture: The Gαq protein is captured using a specific antibody.[1][2]

Scintillation Counting: The amount of bound [35S]-GTPγS is quantified using a scintillation

counter to determine the extent of G protein activation.

Data Analysis: EC50 values are calculated from the dose-response curves.

Start
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Incubate membranes with
AMG 837 and [³⁵S]-GTPγS

Capture Gαq protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15606554?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606554?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0027270&type=printable
https://www.researchgate.net/publication/51982635_AMG_837_A_potent_orally_bioavailable_GPR40_agonist
https://pubmed.ncbi.nlm.nih.gov/22087278/
https://pubmed.ncbi.nlm.nih.gov/22087278/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0027270
https://molnova.com/files/document/DATASHEET/DATASHEET_M29595.pdf
https://www.biorxiv.org/content/10.1101/2024.12.09.627639v1.full.pdf
https://www.benchchem.com/product/b15606554#in-vitro-characterization-of-amg-837-calcium-hydrate
https://www.benchchem.com/product/b15606554#in-vitro-characterization-of-amg-837-calcium-hydrate
https://www.benchchem.com/product/b15606554#in-vitro-characterization-of-amg-837-calcium-hydrate
https://www.benchchem.com/product/b15606554#in-vitro-characterization-of-amg-837-calcium-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15606554?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

